molecular formula C37H39N3O8S2 B561695 Texas Red-methacrylate CAS No. 386229-75-0

Texas Red-methacrylate

Cat. No.: B561695
CAS No.: 386229-75-0
M. Wt: 717.852
InChI Key: GGIHEKLPCWRVCM-UHFFFAOYSA-N
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Description

Texas Red-methacrylate is a compound that combines the fluorescent dye Texas Red with a methacrylate group. Texas Red is a red-emitting dye used extensively in fluorescence microscopy, flow cytometry, and molecular biology due to its bright signal and photostability . The methacrylate group allows for polymerization, making this compound useful in various applications, including labeling and imaging in biological research.

Mechanism of Action

Target of Action

Texas Red-Methacrylate, also known as Sulforhodamine 101 acid chloride, is primarily used in cellular imaging applications . It is commonly conjugated to antibodies and proteins, which serve as its primary targets . These targets play a crucial role in visualizing specific cellular components and genetic material in complex biological samples .

Mode of Action

The compound interacts with its targets (antibodies and proteins) through a process known as conjugation . This involves the formation of a covalent bond between the this compound and the target molecule, enabling the compound to bind to specific antigens in the cell .

Biochemical Pathways

Once conjugated to its target, this compound can be used to highlight specific sequences of DNA or RNA, acting as a molecular beacon . It can also be used in fluorescence microscopy applications, and in immunohistochemistry . This allows for the visualization of specific cellular components and the tracking of biochemical pathways within the cell .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by its chemical structure. The compound is susceptible to hydrolysis and has low solubility in water, which may complicate its conjugation to some biomolecules . The sulfonyl chloride group of unreacted texas red molecules hydrolyses to sulfonate in water, making the molecule very water-soluble and easy to wash out selectively .

Result of Action

The result of this compound’s action is the production of bright, red-fluorescent signals that can be detected under a microscope . These signals allow for the visualization of specific cellular components, such as the cytoskeleton, and the identification of specific genetic material within complex biological samples .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its photostability can be affected by the presence of buffer or antifade solutions . Additionally, the compound’s fluorescence detection can be environmentally insensitive, making it ideal for imaging and other applications requiring increased sensitivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Texas Red-methacrylate involves the conjugation of Texas Red dye with a methacrylate group. This can be achieved through a reaction between Texas Red sulfonyl chloride and a methacrylate compound in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .

Comparison with Similar Compounds

Uniqueness: Texas Red-methacrylate is unique due to its combination of fluorescent properties and polymerizable methacrylate group. This allows for the creation of fluorescent polymers with a wide range of applications in imaging and detection .

By combining the bright fluorescence of Texas Red with the versatile methacrylate group, this compound stands out as a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

5-[2-(2-methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H39N3O8S2/c1-22(2)37(41)47-18-13-38-49(42,43)25-11-12-26(31(21-25)50(44,45)46)32-29-19-23-7-3-14-39-16-5-9-27(33(23)39)35(29)48-36-28-10-6-17-40-15-4-8-24(34(28)40)20-30(32)36/h11-12,19-21,38H,1,3-10,13-18H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIHEKLPCWRVCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H39N3O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858445
Record name 5-({2-[(2-Methylacryloyl)oxy]ethyl}sulfamoyl)-2-(2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-4-ium-9-yl)benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

717.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386229-75-0
Record name 5-({2-[(2-Methylacryloyl)oxy]ethyl}sulfamoyl)-2-(2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-4-ium-9-yl)benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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